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Compound of Interest

Compound Name: 1H-Indazole-6-carboxylic acid

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-
Indazole-6-carboxylic acid (CAS No. 704-91-6), a molecule of interest for researchers,
scientists, and professionals in the field of drug development. The document details its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics,
supported by detailed experimental protocols and data presented in structured tables for clarity
and ease of comparison.

Introduction

1H-Indazole-6-carboxylic acid is a heterocyclic compound incorporating an indazole core
functionalized with a carboxylic acid group. This structural motif is prevalent in many
biologically active molecules, making the precise characterization of its spectroscopic
properties crucial for its identification, purity assessment, and the structural elucidation of its
derivatives. This guide serves as a core reference for its NMR, IR, and MS data.

Spectroscopic Data

The following sections present the key spectroscopic data for 1H-Indazole-6-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic
compounds. The *H and 3C NMR data provide detailed information about the hydrogen and
carbon framework of 1H-Indazole-6-carboxylic acid.
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H NMR (Proton NMR) Data

The 'H NMR spectrum of 1H-Indazole-6-carboxylic acid, typically recorded in a deuterated
solvent like DMSO-d6, reveals distinct signals for the aromatic protons and the acidic proton of
the carboxylic acid and the N-H of the indazole ring.

Proton Assignment Chemical Shift (d) Multiplicity Coupling Constant
ppm (J) Hz

COOH ~13.04 Singlet (broad)

NH ~13.36 Singlet (broad)

H3 8.24 - 8.08 Multiplet

H7 8.24 - 8.08 Multiplet

H4 7.85 Doublet of doublets 8.5,0.9

H5 7.67 Doublet of doublets 8.4,1.3

Table 1: *H NMR Spectroscopic Data for 1H-Indazole-6-carboxylic acid in DMSO-d6.

13C NMR (Carbon NMR) Data

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. Based on
data from similar indazole derivatives and general principles of 13C NMR spectroscopy, the
predicted chemical shifts for 1H-Indazole-6-carboxylic acid are as follows:
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Carbon Assignment Predicted Chemical Shift (&) ppm
C=0 (Carboxylic Acid) ~167

C7a ~141

C3 ~135

C6 ~127

C3a ~122.5

C5 ~122

C4 ~121

c7 ~110

Table 2: Predicted 13C NMR Spectroscopic Data for 1H-Indazole-6-carboxylic acid.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their
characteristic vibrational frequencies. The IR spectrum of 1H-Indazole-6-carboxylic acid is
characterized by the presence of broad O-H stretching vibrations from the carboxylic acid, N-H
stretching from the indazole ring, and a strong C=0 stretching from the carbonyl group.

Frequency (cm™1) Vibrational Mode Intensity
3258 N-H Stretch Broad
2864, 2582 O-H Stretch (Carboxylic Acid) Broad
1679 C=0 Stretch (Carboxylic Acid) Strong
1579, 1518 C=C Stretch (Aromatic) Medium
1425 O-H Bend Medium
1230 C-O Stretch Strong
954, 857, 762, 693 C-H Bends (Aromatic) Medium

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b048474?utm_src=pdf-body
https://www.benchchem.com/product/b048474?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 3: IR Spectroscopic Data for 1H-Indazole-6-carboxylic acid.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 1H-Indazole-6-carboxylic acid (Molecular Weight: 162.15 g/mol ),
Electrospray lonization (ESI) in positive mode is a common analysis method.

m/z (mass-to-charge ratio) Proposed Fragment
163.0503 [M+H]*

145 [M+H - H20]*

117 [M+H - H20 - COJ*

Table 4: High-Resolution Mass Spectrometry (HRMS-ESI) Data and Predicted Fragmentation
for 1H-Indazole-6-carboxylic acid.[1] Aromatic carboxylic acids are known to produce
prominent fragment ions from the loss of -OH and -C=0 groups.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following
are generalized protocols for acquiring the spectroscopic data presented in this guide.

NMR Spectroscopy

e Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

o Sample Preparation: Approximately 5-10 mg of 1H-Indazole-6-carboxylic acid is dissolved
in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The solution is transferred to a
5 mm NMR tube.

o Data Acquisition:

o H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good
signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of DMSO-
d6 (6 2.50 ppm).
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o 18C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical
shifts are referenced to the solvent peak of DMSO-d6 (& 39.5 ppm).

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an
Attenuated Total Reflectance (ATR) accessory, is utilized.

o Sample Preparation (ATR method): A small amount of the solid 1H-Indazole-6-carboxylic
acid is placed directly onto the ATR crystal. Pressure is applied to ensure good contact
between the sample and the crystal.

» Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first.
Subsequently, the sample spectrum is recorded. The spectrum is typically collected over a
range of 4000 to 400 cm~1* with a resolution of 4 cm~1.

o Data Processing: The sample spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

 Instrumentation: A high-resolution mass spectrometer equipped with an Electrospray
lonization (ESI) source is used.

o Sample Preparation: A dilute solution of 1H-Indazole-6-carboxylic acid is prepared by
dissolving a small amount of the compound in a suitable solvent, such as methanol or
acetonitrile, to a concentration of approximately 1-10 pg/mL.

o Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or
through a liquid chromatography system. The mass spectrometer is operated in positive ion
mode, and the data is acquired over a mass range that includes the expected molecular ion
(e.g., m/z 50-500).

o Data Processing: The acquired data is processed to identify the accurate mass of the
molecular ion ([M+H]*) and any significant fragment ions.
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Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like 1H-Indazole-
6-carboxylic acid can be visualized as a logical progression from sample handling to final data
interpretation.
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Caption: General workflow for the spectroscopic analysis of 1H-Indazole-6-carboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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